(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a chemical compound with a complex structure that includes a cyano group, a tert-butylphenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves a multi-step process. The starting materials often include 4-tert-butylbenzaldehyde, malononitrile, and N-(1-phenylethyl)amine. The reaction conditions usually involve the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the enamine intermediate, which then undergoes a condensation reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenylethyl group can interact with hydrophobic pockets in proteins. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
- (2Z)-3-(4-ethylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
- (2Z)-3-(4-isopropylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Uniqueness
(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substituents.
Properties
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-16(18-8-6-5-7-9-18)24-21(25)19(15-23)14-17-10-12-20(13-11-17)22(2,3)4/h5-14,16H,1-4H3,(H,24,25)/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQJINCVESUSBP-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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